3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLNRDIDHQSRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610940 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-36-8 | |
| Record name | 5-Bromo-3-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole with bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound with high purity suitable for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a crucial precursor in the synthesis of novel pharmaceuticals. Its ability to modulate enzyme activity and interact with specific biological targets makes it a promising candidate for drug discovery. Research indicates that 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole can potentially act as an inhibitor or modulator of enzymes involved in various metabolic pathways, particularly in the treatment of fungal and bacterial infections .
Case Study: Antimicrobial Activity
In recent studies, compounds derived from this compound exhibited significant antibacterial properties against multidrug-resistant strains of bacteria. For instance, derivatives showed enhanced efficacy when tested against NDM-1-producing Escherichia coli and Klebsiella pneumoniae, indicating the compound's potential as a scaffold for developing new antibacterial agents .
Agrochemical Applications
Pesticides and Herbicides
The compound is utilized in the agrochemical industry for the development of pesticides and herbicides. Its structural features contribute to its bioactivity, allowing it to effectively target pests and pathogens while remaining stable under agricultural conditions. The trifluoromethyl group enhances the lipophilicity of the molecule, which is advantageous for penetration into plant tissues.
Case Study: Development of Fungicides
Research has demonstrated that derivatives of this compound can inhibit fungal growth effectively. These compounds are being explored as potential fungicides that could offer improved protection against crop diseases caused by various fungal pathogens .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is employed as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its unique electronic properties facilitate the formation of materials with desirable characteristics for industrial applications.
Comparative Analysis with Related Compounds
The following table illustrates some structural analogs of this compound and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole | Chlorine substitution at position 3 | Potentially different reactivity profiles compared to bromine |
| 5-(Trifluoromethyl)-1H-1,2,4-triazole | Lacks halogen substitution at position 3 | Exhibits different biological activities due to absence of bromine |
| 3-Bromo-4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole | Methyl group at position 4 | May enhance lipophilicity and alter biological activity |
Mechanism of Action
The mechanism of action of 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity
- The bromine atom in this compound enables nucleophilic substitution or metal-catalyzed cross-coupling, similar to brominated phenyl derivatives (e.g., ) .
- The trifluoromethyl group enhances metabolic stability compared to methyl or ethylthio substituents, making it preferable in drug candidates .
Physicochemical Properties
- Solubility : Unlike 3-bromo-5-(ethylthio)-1H-1,2,4-triazole (soluble in alcohol/ether), the trifluoromethyl derivative is likely less polar, reducing water solubility but improving membrane permeability .
- Thermal Stability : The trifluoromethyl group increases thermal stability compared to compounds with bulkier substituents (e.g., isobutyl) .
Biological Activity Antimicrobial Activity: Brominated triazoles (e.g., 3-(2-bromophenyl) derivatives) show broad-spectrum activity against bacteria and fungi. The trifluoromethyl analog is hypothesized to exhibit similar activity due to halogenated motifs .
Synthetic Utility The trifluoromethyl group in the target compound allows for fluorophilic interactions in drug-receptor binding, a feature absent in non-fluorinated analogs (e.g., ethylthio or methyl derivatives) . Brominated triazole-thiones () are easier to functionalize via thiol chemistry compared to the target compound’s inert trifluoromethyl group .
Research Findings and Trends
- Medicinal Chemistry : Derivatives of this compound are being explored as CYP51 inhibitors (similar to miconazole analogs in ), targeting fungal and protozoal infections .
- Agrochemicals : Ethylthio and phenyl-substituted bromo-triazoles () are prioritized for pesticide development due to their solubility and reactivity .
Biological Activity
3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole is a synthetic heterocyclic compound belonging to the triazole class, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for drug development and agrochemical applications.
The molecular structure of this compound features a bromine atom at position 3 and a trifluoromethyl group at position 5. These substituents significantly influence the compound's electronic properties and biological interactions. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, which may improve binding affinity to biological targets.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial activity against various pathogens. Specifically, derivatives of 1,2,4-triazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that introducing bromine into the triazole structure can enhance antibacterial potency. In vitro tests using the agar disc-diffusion method revealed significant inhibitory effects against strains such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 5 | 20 |
| Brominated Triazole Derivative | Bacillus subtilis | 3 | 25 |
| N-Allyl Triazole Hybrid | Mycobacterium tuberculosis | 4–32 | N/A |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in bacterial growth and survival. For example, molecular docking studies suggest that triazoles can act as bioisosteres to carboxylic acids, facilitating binding to enzyme active sites . The presence of the trifluoromethyl group enhances these interactions by increasing electron-withdrawing effects.
Study on Antitubercular Activity
A notable study explored the antitubercular properties of triazole derivatives, including those with bromine substitutions. Compounds were tested against both drug-resistant and susceptible strains of Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited superior activity compared to standard treatments like isoniazid and levofloxacin .
Synthesis and Evaluation
In a recent synthesis project, researchers created novel hybrids incorporating triazole frameworks with other bioactive molecules. These compounds were evaluated for their ability to inhibit DprE1, an enzyme critical for mycobacterial survival. Some derivatives demonstrated IC50 values below 6 µM, indicating strong potential as new therapeutic agents against tuberculosis .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole, and how do reaction conditions impact yield?
Answer: The compound is synthesized via cyclocondensation reactions. Key steps include:
Q. Table 1: Representative Synthetic Conditions
| Reagent System | Temperature | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol, reflux | 80°C | EtOH | 65–75 | |
| NaOH (2 N), reflux | 100°C | H₂O/EtOH | 70–80 |
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures should researchers prioritize?
Answer:
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (~δ 120–125 ppm in ¹³C NMR), while the triazole ring protons resonate between δ 7.5–8.5 ppm .
- FTIR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₃HBrF₃N₃ (MW: 230.96 g/mol) .
Q. What are the hypothesized biological or chemical applications of this compound based on structural analogs?
Answer:
- Antimicrobial Activity : Analogous triazoles (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) exhibit activity against Gram-positive bacteria due to membrane interaction .
- Enzyme Inhibition : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, suggesting potential as kinase or cyclooxygenase inhibitors .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during bromine substitution or functionalization?
Answer:
Q. What computational strategies predict the compound’s reactivity and tautomeric stability?
Answer:
Q. Table 2: Predicted Tautomeric Energy Differences
| Tautomer | ΔG (kcal/mol) | Dominant Form |
|---|---|---|
| 1H | 0.0 | 85% (in DMSO) |
| 2H | +1.2 | 15% |
Q. How can conflicting NMR data due to dynamic tautomerism be resolved experimentally?
Answer:
Q. What mechanistic insights explain the role of trifluoroacetic acid (TFA) in triazole ring formation?
Answer: TFA acts as both a solvent and catalyst:
Q. What strategies mitigate low yields in large-scale synthesis?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Flow Chemistry : Enhances mixing and heat transfer for bromination steps .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activity across structurally similar triazoles?
Answer:
- Meta-Analysis : Compare substituent effects (e.g., CF₃ vs. CH₃) on logP and IC₃₀ values .
- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
